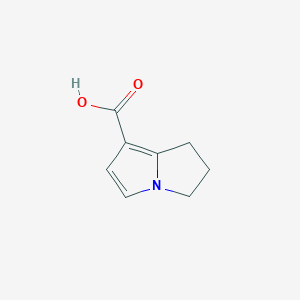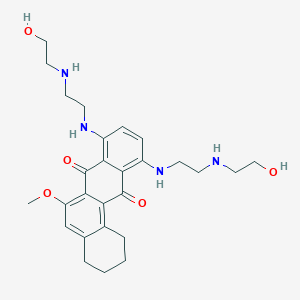
8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone, also known as BHQ, is a synthetic compound that has been studied for its potential use in various scientific research applications. BHQ is a derivative of anthraquinone, which is a naturally occurring organic compound found in many plants. BHQ has been synthesized using various methods and has shown promising results in scientific research.
作用機序
The mechanism of action of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is not fully understood. However, it is believed that 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone interacts with DNA and RNA, resulting in the stabilization of the nucleic acid structure. This stabilization leads to an increase in the fluorescence intensity of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone, making it an ideal candidate for fluorescence microscopy.
Biochemical and Physiological Effects
8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been shown to have minimal biochemical and physiological effects. Studies have shown that 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is non-toxic to cells and does not interfere with cellular functions. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has also been shown to be stable in various biological environments, making it an ideal candidate for long-term imaging studies.
実験室実験の利点と制限
One of the major advantages of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is its stability and high fluorescence intensity. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been shown to be stable for long periods of time, making it an ideal candidate for long-term imaging studies. However, one of the limitations of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is its high cost. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is a synthetic compound and is not readily available, making it expensive to use in large-scale experiments.
将来の方向性
There are several future directions for the use of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone in scientific research. One potential application is in the field of drug discovery. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone could be used as a fluorescent dye to label potential drug targets, allowing for the identification of new drug candidates. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone could also be used in the field of cancer research. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been shown to interact with DNA and RNA, making it a potential candidate for the development of new cancer therapies.
Conclusion
In conclusion, 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is a synthetic compound that has shown promising results in scientific research. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been synthesized using various methods and has been studied for its potential use in various applications. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has minimal biochemical and physiological effects and is stable in various biological environments. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成法
The synthesis of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been achieved using several methods. One of the most commonly used methods is the condensation reaction between 2-aminoethanol and 1,2,3,4-tetrahydro-7,12-benz(a)anthracene-6,11-dione. This reaction results in the formation of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone as a yellow powder. Other methods include the reaction between 2-aminoethanol and 1,2,3,4-tetrahydro-7,12-benz(a)anthracene-6,11-dione using various catalysts.
科学的研究の応用
8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been studied for its potential use in various scientific research applications. One of the most promising applications of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is in the field of fluorescence microscopy. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been used as a fluorescent dye for labeling DNA and RNA in live cells. The fluorescence of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is highly stable and does not bleach easily, making it an ideal candidate for long-term imaging studies.
特性
CAS番号 |
124511-81-5 |
|---|---|
製品名 |
8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone |
分子式 |
C27H36N4O5 |
分子量 |
496.6 g/mol |
IUPAC名 |
8,11-bis[2-(2-hydroxyethylamino)ethylamino]-6-methoxy-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C27H36N4O5/c1-36-21-16-17-4-2-3-5-18(17)22-25(21)27(35)24-20(31-11-9-29-13-15-33)7-6-19(23(24)26(22)34)30-10-8-28-12-14-32/h6-7,16,28-33H,2-5,8-15H2,1H3 |
InChIキー |
WVHLYXXUTXVUMU-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C3CCCCC3=C1)C(=O)C4=C(C=CC(=C4C2=O)NCCNCCO)NCCNCCO |
正規SMILES |
COC1=C2C(=C3CCCCC3=C1)C(=O)C4=C(C=CC(=C4C2=O)NCCNCCO)NCCNCCO |
その他のCAS番号 |
124511-81-5 |
同義語 |
8,11-bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone EAM-TBA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



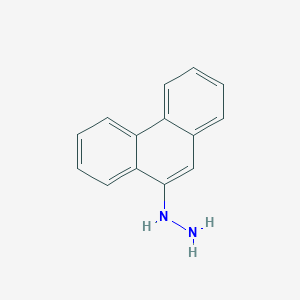



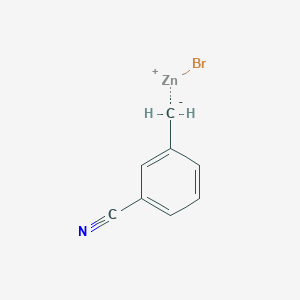
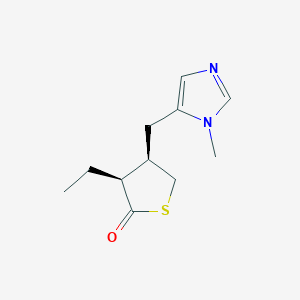


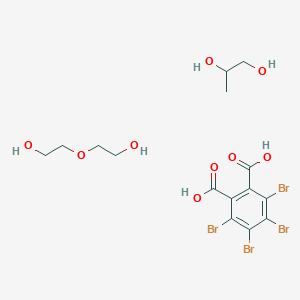
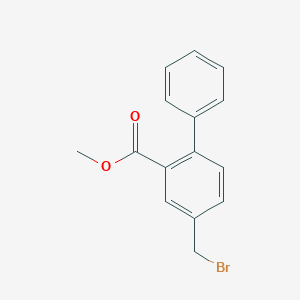
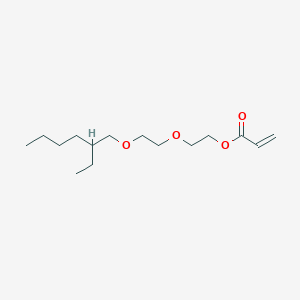
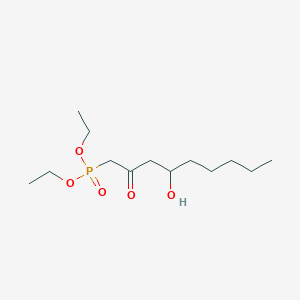
![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)
